![molecular formula C15H18N2O3S2 B6753498 1-(oxan-2-yl)-N-[4-(1,3-thiazol-2-yl)phenyl]methanesulfonamide](/img/structure/B6753498.png)
1-(oxan-2-yl)-N-[4-(1,3-thiazol-2-yl)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oxan-2-yl)-N-[4-(1,3-thiazol-2-yl)phenyl]methanesulfonamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of oxane, thiazole, and methanesulfonamide groups, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(oxan-2-yl)-N-[4-(1,3-thiazol-2-yl)phenyl]methanesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxane ring, followed by the introduction of the thiazole group through a cyclization reaction. The final step involves the sulfonation of the intermediate compound to introduce the methanesulfonamide group. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistency and efficiency in production. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Oxan-2-yl)-N-[4-(1,3-thiazol-2-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products:
Applications De Recherche Scientifique
1-(Oxan-2-yl)-N-[4-(1,3-thiazol-2-yl)phenyl]methanesulfonamide has been studied extensively for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1-(oxan-2-yl)-N-[4-(1,3-thiazol-2-yl)phenyl]methanesulfonamide exerts its effects is primarily through the inhibition of specific enzymes. The thiazole ring interacts with the active site of the enzyme, blocking its activity. This interaction can disrupt metabolic pathways, leading to the desired biological effect. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action.
Comparaison Avec Des Composés Similaires
1-(Oxan-2-yl)-N-[4-(1,3-thiazol-2-yl)phenyl]methanesulfonamide vs. 1-(Oxan-2-yl)-N-[4-(1,3-thiazol-2-yl)phenyl]ethanesulfonamide: The latter has an ethane group instead of a methane group, which can affect its reactivity and biological activity.
This compound vs. 1-(Oxan-2-yl)-N-[4-(1,3-thiazol-2-yl)phenyl]benzenesulfonamide: The presence of a benzene ring instead of a methane group can significantly alter the compound’s properties and applications.
Uniqueness: The unique combination of oxane, thiazole, and methanesulfonamide groups in this compound provides a distinct set of chemical and biological properties that are not easily replicated by other compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
1-(oxan-2-yl)-N-[4-(1,3-thiazol-2-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c18-22(19,11-14-3-1-2-9-20-14)17-13-6-4-12(5-7-13)15-16-8-10-21-15/h4-8,10,14,17H,1-3,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOVRNLWZQBZJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CS(=O)(=O)NC2=CC=C(C=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
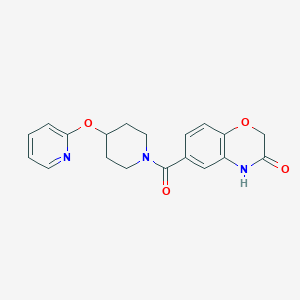
![(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone](/img/structure/B6753424.png)
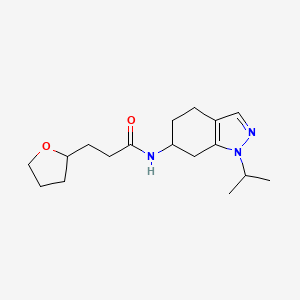
![(4-Benzylsulfonylpiperazin-1-yl)-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanone](/img/structure/B6753452.png)
![N-[4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-yl]-2-(1,2-oxazol-3-yl)acetamide](/img/structure/B6753460.png)
![1-[4-(bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B6753468.png)
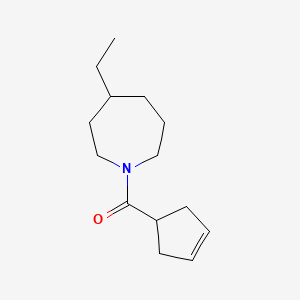
![N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]-1-(oxan-2-yl)methanesulfonamide](/img/structure/B6753476.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(cyclopent-3-en-1-yl)methanone](/img/structure/B6753477.png)
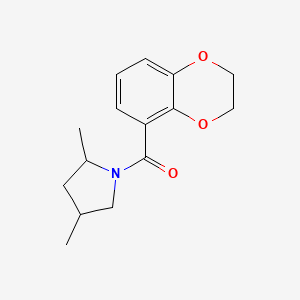
![N-cyclopentyl-2-[4-(oxan-2-ylmethylsulfonylamino)pyrazol-1-yl]acetamide](/img/structure/B6753482.png)
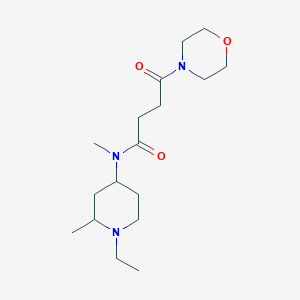
![4-[2-[4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl]-2-oxoethyl]-1-methylpiperazin-2-one](/img/structure/B6753503.png)
![1-(1,1-dioxothiolan-3-yl)-N-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine](/img/structure/B6753508.png)
